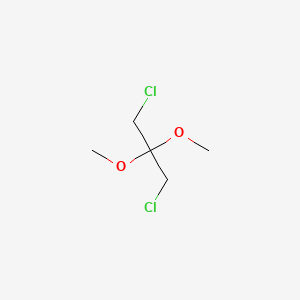

1,3-Dichloro-2,2-dimethoxypropane

Descripción general

Descripción

1,3-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is soluble in organic solvents such as ether and ketones. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,2-dimethoxypropane can be synthesized through the chlorination of acetone in the presence of methanol. The reaction involves passing chlorine gas through a mixture of acetone and methanol at a temperature range of 20-35°C. After the chlorination process, the reaction mixture is cooled to 0-5°C and subjected to suction filtration to obtain 1,3-dichloro-acetone dimethyl acetal with a yield of approximately 81.2% .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory method. the process is scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure efficient chlorination and product isolation .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form 1,3-dichloroacetone and methanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The primary products of hydrolysis are 1,3-dichloroacetone and methanol.

Aplicaciones Científicas De Investigación

1,3-Dichloro-2,2-dimethoxypropane is utilized in several scientific research applications, including:

Organic Synthesis: It serves as a versatile reagent for the synthesis of various organic compounds.

Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 1,3-Dichloro-2,2-dimethoxypropane involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atoms in the compound are highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted products. Additionally, the compound can be hydrolyzed to form 1,3-dichloroacetone and methanol, which can further participate in other chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethoxypropane: An organic compound used as a dehydrating agent and intermediate in the synthesis of vitamins and carotenoids.

1,3-Dichloro-2-(chloromethyl)-2-methylpropane: A halogenated hydrocarbon formed during the light-induced reaction of diazomethane with chloroform.

Uniqueness

1,3-Dichloro-2,2-dimethoxypropane is unique due to its dual functionality as both a chlorinated and methoxylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

1,3-Dichloro-2,2-dimethoxypropane (DCDMP) is an organic compound with the molecular formula and a molecular weight of 173.04 g/mol. It is recognized for its utility in various chemical applications, particularly in organic synthesis and as a reagent in biochemical research. This article delves into the biological activity of DCDMP, highlighting its mechanisms, effects, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 6626-57-9 |

| Molecular Formula | C₅H₁₀Cl₂O₂ |

| Molecular Weight | 173.04 g/mol |

| Synonyms | 2,2-Dimethoxy-1,3-dichloropropane |

DCDMP is characterized by its dichloropropane structure, which contributes to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its role as a reactive intermediate in synthetic pathways. It is involved in nucleophilic substitution reactions due to the presence of chlorine atoms, which can be displaced by nucleophiles. This property allows DCDMP to participate in the synthesis of various biologically active compounds.

Toxicological Profile

Research indicates that DCDMP may exhibit cytotoxic effects on certain cell lines. In vitro studies have shown that exposure to DCDMP can lead to increased levels of reactive oxygen species (ROS), which may induce oxidative stress and subsequent cellular damage. The specific pathways affected include:

- Cellular apoptosis : DCDMP has been linked to promoting apoptotic pathways in cancer cell lines.

- DNA damage : Studies suggest that DCDMP can cause DNA strand breaks, contributing to mutagenic effects.

Case Studies

- Cytotoxicity in Cancer Research

- Neurotoxicity Assessment

- Impact on Enzyme Activity

Applications in Research

DCDMP serves as a valuable reagent in organic synthesis due to its ability to facilitate reactions involving nucleophilic substitution. Its applications extend to:

- Synthesis of complex organic molecules : DCDMP is utilized in various synthetic pathways to create intermediates for pharmaceuticals.

- Biochemical assays : It is employed as a tool for studying enzyme kinetics and mechanisms due to its reactivity.

Propiedades

IUPAC Name |

1,3-dichloro-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCLFWPTDCYHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288946 | |

| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-57-9 | |

| Record name | 6626-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.